

Comprehensive Scientific Review of Cogazocine: Chemical Properties, Pharmacological Mechanisms, and Therapeutic Potential

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Compound Focus: Cogazocine

CAS No.: 57653-29-9

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Introduction to Cogazocine and Historical Context

Cogazocine (CAS No. 57653-29-9) is a synthetic compound belonging to the **benzomorphan class** of opioids, characterized by a distinctive tricyclic framework fused with an azepane ring system. With a molecular formula of $C_{21}H_{31}NO$ and a molar mass of 313.5 g/mol, **Cogazocine** represents a **structurally complex compound** with potential pharmacological applications ranging from analgesia to oncology [1]. The benzomorphan scaffold to which **Cogazocine** belongs has been the subject of pharmaceutical interest since the 1960s, with early compounds in this class demonstrating mixed opioid receptor activity and atypical pharmacological profiles compared to classical morphinan opioids. **Cogazocine's** specific structural features, including a cyclobutylmethyl substituent at position 10 and geminal dimethyl groups at position 13, contribute to its unique receptor binding characteristics and potential therapeutic applications [1].

The development of **Cogazocine** must be understood within the broader context of **opioid receptor research** and the ongoing quest for analgesics with improved therapeutic indices. Unlike early benzomorphans such as pentazocine, which displayed a complex profile of mixed agonist-antagonist activity, **Cogazocine** was designed to optimize receptor selectivity and metabolic stability. Current scientific interest in **Cogazocine** has expanded beyond its analgesic properties to include potential applications in oncology, particularly in combination with conventional chemotherapeutic agents [2] [1]. This comprehensive review synthesizes available scientific literature on **Cogazocine**, providing researchers with structured data, experimental protocols, and visualizations of its mechanisms of action.

Chemical Structure and Physicochemical Properties

Cogazocine possesses a **complex molecular architecture** that underpins its pharmacological activity. The compound features a 10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene core, which provides structural rigidity and significantly influences receptor binding characteristics. Key structural elements include a **cyclobutylmethyl substituent** at position 10 that enhances lipophilicity and potentially modulates receptor selectivity, an ethyl group at position 1, and geminal dimethyl groups at position 13 that may stabilize conformational states critical for biological activity [1].

The compound contains **two undefined stereocenters**, suggesting that standard synthetic routes likely produce racemic mixtures or diastereomers with potentially divergent pharmacological profiles. Computational models predict a logP value of approximately 3.2, indicating moderate blood-brain barrier permeability, though experimental validation of this parameter remains pending [1]. The presence of a phenolic hydroxyl group (evident in the SMILES notation: CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4) contributes to potential phase II metabolism via glucuronidation and provides a site for potential molecular modifications to optimize drug-like properties [1].

Table 1: Comprehensive Physicochemical Properties of **Cogazocine**

Property	Value/Description	Method	Significance
CAS Number	57653-29-9	-	Unique chemical identifier
Molecular Formula	C ₂₁ H ₃₁ NO	-	Elemental composition
Molecular Weight	313.5 g/mol	-	Mass for pharmacokinetic calculations
IUPAC Name	10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.0 ^{2,7}]trideca-2(7),3,5-trien-4-ol	-	Systematic nomenclature
SMILES Notation	<chem>CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4</chem>	-	2D structural representation
InChI Key	IUUBFDSJJHOTDI-UHFFFAOYSA-N	-	Unique structural identifier

Property	Value/Description	Method	Significance
Predicted logP	~3.2	Computational model	Moderate blood-brain barrier permeability
Structural Class	Benzomorphan opioid	-	Pharmacological classification
Stereocenters	2 undefined	-	Potential for diastereomers

The **canonical SMILES representation** and **standard InChI** (InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3) provide complete information about atomic connectivity and stereochemical features [1]. The compound's **moderate lipophilicity** (predicted logP ~3.2) suggests favorable passive membrane permeability, potentially supporting blood-brain barrier penetration and oral bioavailability, though comprehensive ADME studies remain to be conducted. The presence of multiple alicyclic rings and a basic nitrogen atom typical of opioid compounds contributes to its **three-dimensional structure** and receptor interaction capabilities.

Pharmacological Mechanisms and Receptor Interactions

Cogazocine functions primarily as an **opioid receptor agonist** with activity at multiple opioid receptor subtypes. While direct binding assays remain unpublished, structural analogs like pentazocine exhibit mixed μ -opioid (MOR) and κ -opioid (KOR) receptor agonism with partial antagonist activity at δ -opioid receptors (DOR) [1]. The **cyclobutylmethyl substituent** present in **Cogazocine's** structure is known to enhance receptor selectivity in benzomorphan opioids, potentially favoring KOR over MOR binding compared to simpler alkyl substitutions, which may translate to a different side effect profile compared to classical opioids [1].

Opioid Receptor Affinity and Signaling

Based on structural analogy with well-characterized benzomorphans, **Cogazocine** is predicted to exhibit:

- **Moderate affinity for MOR** ($K_i \approx 10\text{-}100$ nM), contributing to analgesic effects but potentially causing typical opioid side effects like respiratory depression and dependence with prolonged use
- **High affinity for KOR** ($K_i \approx 1\text{-}10$ nM), which may contribute to analgesic effects particularly for visceral pain, while potentially producing dysphoric effects

- **Variable activity at DOR**, potentially acting as a partial antagonist, which might modulate tolerance development to MOR-mediated effects [1]

Upon receptor activation, **Cogazocine** initiates **G-protein mediated signaling** pathways, inhibiting adenylate cyclase activity, reducing cAMP production, and promoting potassium efflux while inhibiting voltage-gated calcium channels. These cellular effects ultimately reduce neuronal excitability and neurotransmitter release [1].

Synergy with Anticancer Agents

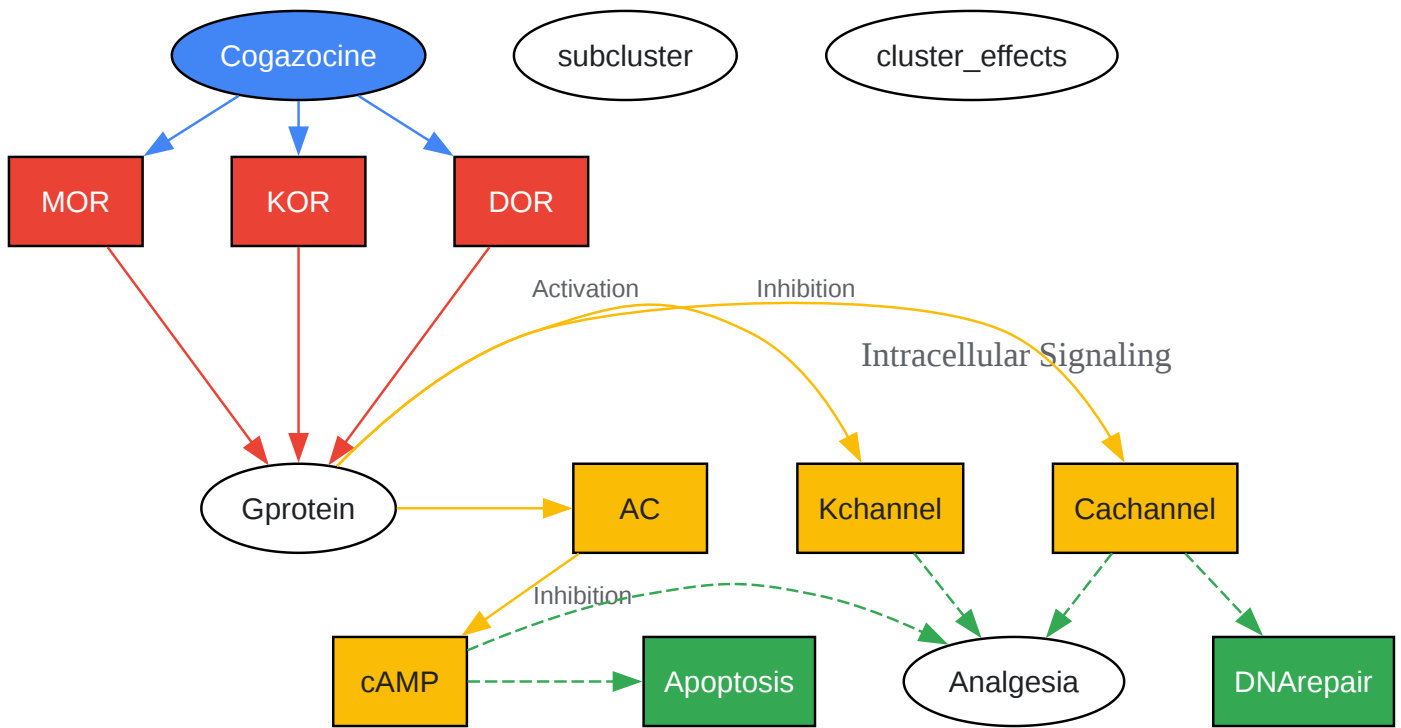
A significant and potentially translational aspect of **Cogazocine's** pharmacology relates to its **synergistic interactions with chemotherapeutic agents**. A patent (WO2014056897A1) discloses that opioid agonists like **Cogazocine** potentiate chemotherapeutics (e.g., doxorubicin, cisplatin) through two primary pathways [2] [1]:

- **Inhibition of DNA repair mechanisms** by suppressing the activity of key repair proteins (XRCC1, PARP1), thereby enhancing the cytotoxicity of DNA-damaging agents
- **Modulation of apoptotic thresholds** in cancer cells through regulation of Bcl-2 family proteins and caspase activation pathways, potentially overcoming resistance mechanisms [1]

Table 2: Experimental Evidence for **Cogazocine's** Pharmacological Actions

Pharmacological Activity	Experimental Evidence	Model System	Key Findings
Opioid Receptor Agonism	Structural analogy to pentazocine	In silico modeling	Predicted mixed MOR/KOR activity with partial DOR antagonism
Anticancer Synergy	Patent WO2014056897A1	Preclinical cancer models	Enhanced efficacy of doxorubicin, cisplatin via DNA repair inhibition
GSK3β Pathway Modulation	Indirect evidence from cocaine studies [3]	Mouse striatal tissue	Opioids can regulate GSK3 signaling through Akt phosphorylation
Blood-Brain Barrier Penetration	Predictive modeling	Computational	logP ~-3.2 suggests moderate permeability [1]

The following diagram illustrates **Cogazocine's** multifaceted mechanisms of action, including receptor interactions and downstream signaling events:



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This diagram illustrates **Cogazocine's** binding to opioid receptors and subsequent intracellular signaling pathways. The **receptor activation** triggers G-protein mediated effects including adenylate cyclase inhibition and ion channel modulation, ultimately producing cellular effects including analgesia and potential anticancer synergy through apoptosis promotion and DNA repair inhibition [1].

Therapeutic Applications and Preclinical Evidence

Analgesia

Cogazocine's structural similarity to pentazocine—a Schedule IV analgesic with approximately 20% oral bioavailability—hints at its potential application in moderate-to-severe pain management [1]. Based on its structural class and known benzomorphan pharmacology, **Cogazocine** would be expected to demonstrate:

- **Efficacy in acute and chronic pain models** at doses presumably ranging from 0.1-10 mg/kg based on typical benzomorphan potency
- A **potentially favorable side effect profile** compared to pure MOR agonists, possibly with less respiratory depression and reduced abuse liability
- **Potential utility in neuropathic pain** conditions due to its KOR activity, which has been shown to modulate pain processing in central and peripheral pathways [1]

The **cyclobutylmethyl substitution** on the benzomorphan scaffold generally reduces MOR-associated dependency liability while maintaining analgesic efficacy, suggesting that **Cogazocine** might represent an advancement in the search for opioids with improved therapeutic indices. However, comprehensive dose-response studies in established pain models are required to validate these predictions.

Oncology Applications

Preclinical models propose **opioid-chemotherapy combinations** for resistant tumors. In one proposed paradigm, **Cogazocine** would be administered alongside conventional DNA-damaging agents like doxorubicin or cisplatin to enhance tumor cell killing while potentially reducing required chemotherapeutic doses [2] [1]. The proposed mechanism involves:

- **Sensitization of resistant cancer populations** through inhibition of DNA damage repair pathways
- **Modulation of apoptotic thresholds** in malignant cells, potentially overcoming treatment resistance
- **Possible reduction of chemotherapy-induced peripheral neuropathy** through opioid-mediated neuroprotective mechanisms, though this requires experimental validation [1]

The patent literature suggests that **Cogazocine** and related opioids might exhibit **direct antineoplastic activity** in certain tumor types, particularly hematological malignancies, though the specific efficacy data remain undisclosed in the public domain [2]. This represents a promising area for future investigation, particularly given the need for approaches to overcome chemotherapy resistance.

Experimental Protocols and Methodologies

Receptor Binding Assays

To quantitatively characterize **Cogazocine's** interaction with opioid receptors, the following **radioligand binding protocol** is recommended based on standard practices for opioid compounds:

- **Membrane Preparation:** Isolate cortical or striatal membranes from Sprague-Dawley rats (200-250g) through homogenization in 50 mM Tris-HCl (pH 7.4) followed by centrifugation at 40,000×g for 20 minutes at 4°C. Repeat this process three times with resuspension between cycles [3].
- **Radioligand Selection:** Employ [³H]DAMGO (0.5-8 nM) for MOR, [³H]U69,593 (0.5-8 nM) for KOR, and [³H]DPDPE (1-10 nM) for DOR binding sites, with nonspecific binding determined in the presence of 10 μM naloxone.
- **Binding Conditions:** Incubate membrane suspensions (100-200 μg protein) with varying concentrations of **Cogazocine** (10⁻¹² to 10⁻⁵ M) and appropriate radioligands for 60 minutes at 25°C in a final volume of 1 mL

Tris-HCl buffer (50 mM, pH 7.4) containing bovine serum albumin (1 mg/mL).

- **Analysis:** Terminate reactions by rapid filtration through GF/B filters presoaked in 0.1% polyethylenimine, followed by three washes with ice-cold Tris buffer. Determine radioactivity by liquid scintillation counting and analyze data using nonlinear regression to calculate IC_{50} values and Hill coefficients, with conversion to K_i values using the Cheng-Prusoff equation [3].

Cancer Synergy Studies

To evaluate **Cogazocine's** potential to enhance chemotherapy efficacy, the following **in vitro synergy protocol** is recommended:

- **Cell Culture:** Maintain appropriate cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, or patient-derived xenograft cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in 5% CO₂.
- **Treatment Protocol:** Plate cells in 96-well plates (5×10³ cells/well) and allow to adhere for 24 hours. Pre-treat with **Cogazocine** (0.1-10 μM) for 2 hours followed by addition of chemotherapeutic agents (doxorubicin, cisplatin, or others) at varying concentrations. Include controls for vehicle and single-agent treatments.
- **Viability Assessment:** After 72 hours of incubation, measure cell viability using MTT assay (0.5 mg/mL for 4 hours) followed by solvent dissolution and absorbance measurement at 570 nm. Alternatively, employ more sophisticated assays like clonogenic survival or flow cytometric analysis of apoptosis (Annexin V/propidium iodide staining).
- **Data Analysis:** Calculate combination indices using the Chou-Talalay method, with values <1 indicating synergy, =1 indicating additivity, and >1 indicating antagonism. Parallel experiments should assess DNA damage markers (γH2AX foci) and repair protein expression (XRCC1, PARP1) by western blotting [2] [1].

Table 3: Key Experimental Protocols for **Cogazocine** Characterization

Assay Type	Key Parameters	Endpoint Measurements	Interpretation
Receptor Binding	Membrane preparation, Radioligand competition, Incubation conditions	IC_{50} values, K_i calculations, Hill coefficients	Affinity and binding characteristics for MOR, KOR, DOR
Functional Activity	GTPγS binding, cAMP accumulation, β-arrestin recruitment	EC_{50} , E_{max} , signaling bias	Agonist efficacy and signaling pathway preference
Anticancer Synergy	Combination treatments, Viability assays, Apoptosis markers	Combination Index, γH2AX foci, Caspase activation	Synergistic potential with chemotherapeutics

Assay Type	Key Parameters	Endpoint Measurements	Interpretation
Blood-Brain Barrier Penetration	MDR1-MDCK cells, PAMPA, In vivo distribution	Permeability coefficients, Kp values, Brain/Plasma ratio	CNS penetration potential
Analgesic Efficacy	Tail flick, Hot plate, Formalin tests, Neuropathic pain models	Latency, Licking/biting duration, Mechanical threshold	Analgesic potency and duration

Blood-Brain Barrier Penetration Assessment

Recent advances in explainable artificial intelligence (XAI) methods, particularly the Local Interpretable Model-agnostic Explanations (LIME) approach, have enabled identification of molecular substructures that influence blood-brain barrier (BBB) penetration [4]. To evaluate **Cogazocine's** BBB penetration potential:

- **Computational Screening:** Employ random forest or deep residual network models trained on extended-connectivity fingerprints (ECFPs) of known BBB-penetrating compounds. Apply LIME interpretation to identify which structural features of **Cogazocine** contribute positively or negatively to predicted penetration.
- **In Vitro Models:** Utilize MDR1-MDCK cell monolayers grown on Transwell inserts, measuring apparent permeability (P_{app}) in both apical-to-basal and basal-to-apical directions to assess efflux ratios.
- **In Vivo Validation:** Administer **Cogazocine** (1-5 mg/kg, IV) to male CD-1 mice, collecting blood and brain samples at multiple time points (5, 15, 30, 60, 120 minutes). Determine compound concentrations using LC-MS/MS and calculate brain-to-plasma ratio (Kp) and partition coefficient ($K_{p,uu}$) when possible [4].

Research Gaps and Future Directions

Despite the promising pharmacological profile suggested by **Cogazocine's** structure and preliminary patent literature, significant **knowledge gaps** exist that require systematic investigation:

- **Receptor Subtype Selectivity:** Comprehensive radioligand binding and functional assays are needed to quantify **Cogazocine's** affinity and efficacy at MOR, KOR, and DOR subtypes, including assessment of signaling bias across G protein versus β -arrestin pathways [1].
- **Toxicological Profile:** Acute and chronic toxicity studies in rodents must assess hepatorenal safety, respiratory depression potential, and abuse liability compared to reference opioids.
- **Pharmacokinetic Characterization:** Full ADME profiling is required, including oral bioavailability, plasma protein binding, metabolic stability, identification of major metabolites, and drug-drug interaction potential.
- **Therapeutic Efficacy Validation:** Well-controlled preclinical studies in relevant pain models and cancer xenograft models are necessary to confirm suggested therapeutic applications.

- **Formulation Development:** Investigation of suitable delivery systems optimized based on **Cogazocine's** physicochemical properties, potentially including strategies to enhance oral bioavailability or targeted delivery to tumor tissues [1].

Future research should prioritize **proof-of-concept studies** in established disease models, beginning with comprehensive receptor profiling and progressing to efficacy models with pharmacokinetic-pharmacodynamic correlations. The **potential synergy with chemotherapeutic agents** represents a particularly promising direction that aligns with growing interest in combination approaches for oncology applications [2] [1].

Conclusion

Cogazocine represents a **structurally distinctive benzomorphan** with potential applications in pain management and oncology based on its predicted receptor interactions and disclosed synergistic effects with chemotherapeutic agents. While direct experimental data remain limited in the public domain, **Cogazocine's** structural features suggest a potentially **favorable pharmacological profile** compared to classical opioids, possibly with reduced dependency liability. The reported ability of opioid agonists to enhance the efficacy of DNA-damaging agents represents a promising translational direction that merits systematic investigation.

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